N-[3-(2-Thienyl)phenyl]acetamide
Description
N-[3-(2-Thienyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a phenyl ring substituted at the 3-position with a 2-thienyl group and an acetamide (-NHCOCH₃) moiety. This compound is of interest due to its structural hybridity, combining aromatic (phenyl) and heteroaromatic (thiophene) systems. The thiophene ring, a five-membered aromatic system with a sulfur atom, contributes unique electronic and steric properties, while the acetamide group enables hydrogen bonding and conformational flexibility.
Palladium-catalyzed coupling reactions, as described for other arylacetamides, may also be applicable .
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-(3-thiophen-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-11-5-2-4-10(8-11)12-6-3-7-15-12/h2-8H,1H3,(H,13,14) |
InChI Key |
XGPFTOAIGXUGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Conformational Stability : Intramolecular S···O interactions between the thiophene sulfur and acetamide carbonyl oxygen may stabilize specific conformers, as observed in related N-(2-thienyl)acetamides .
- Spectroscopic Properties : Detailed NMR and IR data for structurally similar compounds highlight distinct signals for thiophene protons (δ 6.5–7.5 ppm in ¹H NMR) and carbonyl vibrations (~1680 cm⁻¹ in IR) .
Comparison with Similar Compounds
Substituent Position Effects: Thienyl vs. Other Groups
The position and nature of substituents on the phenyl ring significantly influence physicochemical and conformational properties.
Key Findings :
Electronic and Steric Effects of Substituents
Substituents alter electronic distribution and steric bulk, impacting solubility, reactivity, and intermolecular interactions.
Key Findings :
Conformational Stability and Intramolecular Interactions
Non-covalent interactions dictate conformational preferences, affecting molecular stability and reactivity.
Key Findings :
Physicochemical and Spectroscopic Properties
Comparative data for melting points, molecular weights, and spectroscopic signatures:
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